MAO-B Inhibitory Activity vs. 8-Methylquinoline
2,4-Dichloro-8-methylquinolin-3-amine inhibits rat MAO-B with an IC50 of 209 nM in Sprague-Dawley rat brain mitochondrial homogenate using kynuramine as substrate [1]. In contrast, 8-methylquinoline (8-MQ)—the direct des-chloro, des-amino comparator—was reported to not inhibit MAO-B in brain synaptosomal mitochondria [2]. This qualitative shift from inactive (8-MQ) to sub-micromolar inhibitor (target compound) demonstrates that the 2,4-dichloro-3-amino substitution pattern is a critical functional determinant for MAO-B engagement, not merely a passive structural modification.
| Evidence Dimension | MAO-B inhibition potency |
|---|---|
| Target Compound Data | IC50 = 209 nM |
| Comparator Or Baseline | 8-Methylquinoline (8-MQ): no MAO-B inhibition detected in brain synaptosomal mitochondria |
| Quantified Difference | Qualitative shift: inactive → IC50 209 nM |
| Conditions | Target compound: Sprague-Dawley rat brain mitochondrial homogenate, kynuramine substrate, spectrophotometric detection [1]. Comparator (8-MQ): human brain synaptosomal mitochondria [2]. |
Why This Matters
For CNS discovery programs evaluating quinoline-based MAO-B inhibitors, the target compound provides a structurally compact entry point with measurable MAO-B activity, whereas the simpler 8-methylquinoline scaffold is inactive against this target and would waste screening resources.
- [1] BindingDB. BDBM50038204 (CHEMBL3094026). IC50 = 209 nM. Inhibition of Sprague-Dawley rat MAO-B in brain mitochondrial homogenate assessed as 4-hydroxyquinoline by spectrophotometric method. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50038204 View Source
- [2] Yamashita, T. et al. Inhibition of Type A Monoamine Oxidase by Methylquinolines and Structurally Related Compounds. 8-MQ did not inhibit MAO-B. PubMed. https://pubmed.ncbi.nlm.nih.gov View Source
